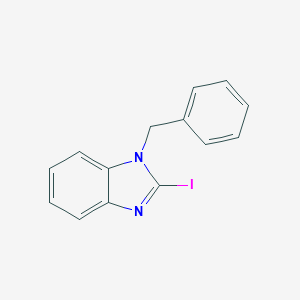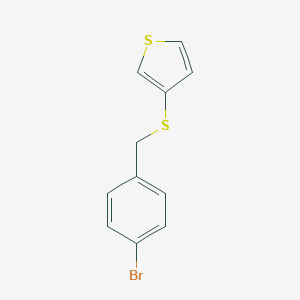![molecular formula C18H21NO4 B275828 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275828.png)
2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol, commonly known as BDB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BDB belongs to the family of phenethylamines and is structurally similar to the recreational drug MDMA (ecstasy). However, unlike MDMA, BDB does not produce psychoactive effects and is not commonly used recreationally. In
Wirkmechanismus
The exact mechanism of action of BDB is not fully understood, but it is believed to act through multiple pathways. BDB has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Additionally, BDB has been shown to have antioxidant properties, which may protect against oxidative stress and neuronal damage.
Biochemical and Physiological Effects
BDB has been shown to have a variety of biochemical and physiological effects. In animal studies, BDB has been shown to improve cognitive function and memory, reduce anxiety and depression-like behavior, and protect against neuronal damage. BDB has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDB in lab experiments is its low toxicity and lack of psychoactive effects. This allows for higher doses to be used without the risk of adverse effects. Additionally, BDB is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using BDB in lab experiments is its limited solubility in non-polar solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of BDB. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, BDB may have potential as an antidepressant and anxiolytic agent. Further research is needed to fully understand the mechanism of action of BDB and its potential therapeutic applications.
Synthesemethoden
BDB can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with benzylamine and subsequent reduction with sodium borohydride. This process yields a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
BDB has been studied for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. BDB has been shown to have antioxidant and anti-inflammatory properties, which may protect against neuronal damage and improve cognitive function. Additionally, BDB has been studied for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
Molekularformel |
C18H21NO4 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methylamino]ethanol |
InChI |
InChI=1S/C18H21NO4/c20-8-7-19-12-14-1-4-16(5-2-14)23-13-15-3-6-17-18(11-15)22-10-9-21-17/h1-6,11,19-20H,7-10,12-13H2 |
InChI-Schlüssel |
FIUDDOANINUURS-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)COC3=CC=C(C=C3)CNCCO |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)COC3=CC=C(C=C3)CNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Chloro-3-[(4-nitrophenoxy)methyl]benzene](/img/structure/B275746.png)
![Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate](/img/structure/B275749.png)

![N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275754.png)
![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)
![4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid](/img/structure/B275757.png)
![1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275758.png)
![4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275763.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275764.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275766.png)
![1-[5-(3-chlorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275767.png)